3-(Methylsulfonyl)phenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

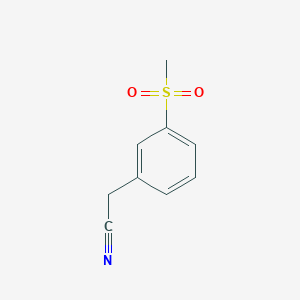

3-(Methylsulfonyl)phenylacetonitrile is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is characterized by the presence of a nitrile group (-CN) and a methylsulfonyl group (-SO2CH3) attached to a phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

作用機序

Target of Action

It is known that many compounds with similar structures have a wide range of biological targets .

Mode of Action

Compounds with similar structures often interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Biochemical Pathways

Nitrile synthesis in biological systems, including microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to the corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde .

Pharmacokinetics

It is known that the compound has a molecular weight of 19524 , which may influence its bioavailability.

Result of Action

It is known that phenylacrylonitrile compounds can have anti-tumor activities .

Action Environment

It is recommended to avoid release of the compound to the environment .

生化学分析

Biochemical Properties

It is known that nitrilases, a class of enzymes, can catalyze the hydrolysis of nitriles to corresponding carboxylic acid and ammonia . Therefore, it is possible that 3-(Methylsulfonyl)phenylacetonitrile may interact with nitrilases or similar enzymes in biochemical reactions .

Molecular Mechanism

It is possible that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound may interact with certain enzymes or cofactors in metabolic pathways

準備方法

The synthesis of 3-(Methylsulfonyl)phenylacetonitrile can be achieved through several routes. One common method involves the reaction of benzene with 1-(chloromethyl)-3-(methylsulfonyl)- and tetrabutylammonium cyanide . The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

化学反応の分析

3-(Methylsulfonyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

科学的研究の応用

3-(Methylsulfonyl)phenylacetonitrile is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of potential therapeutic agents.

Industry: The compound finds applications in the production of specialty chemicals and materials.

類似化合物との比較

3-(Methylsulfonyl)phenylacetonitrile can be compared with other similar compounds such as:

Phenylacetonitrile: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

3-(Methylthio)phenylacetonitrile: Contains a methylthio group (-SCH3) instead of a methylsulfonyl group, leading to different reactivity and applications.

3-(Methylsulfonyl)benzyl cyanide: Similar structure but with a different positioning of the nitrile group, affecting its chemical behavior.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

生物活性

3-(Methylsulfonyl)phenylacetonitrile, with the molecular formula C₉H₉NO₂S, is an organic compound notable for its potential biological activities. This article delves into its biological properties, synthesis methods, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methylsulfonyl group and an acetonitrile functional group . This unique combination enhances its reactivity and biological activity, making it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the methylsulfonyl group is believed to enhance its interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.

Antioxidant Activity

In addition to antimicrobial properties, this compound has also been studied for its antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The specific mechanisms by which this compound exerts these effects remain to be fully elucidated, but preliminary studies suggest promising results.

Modulation of Biological Pathways

Studies have indicated that this compound may act as a modulator of specific biological pathways involved in disease processes. Interaction studies often focus on how this compound affects enzyme activities or receptor binding, providing insights into its potential therapeutic uses.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Amination of Styrene Oxide : This method utilizes a bimetallic catalyst (Zn30.1Cr4.3/γ-Al₂O₃) to achieve high yields (up to 87.9%) of phenylacetonitrile.

- Reaction with Benzophenone : This reaction facilitates the synthesis of β-enaminonitriles, yielding products like 2,3,3-triphenylacrylonitrile with yields as high as 80% after dehydroxylation.

Study on Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of various nitriles found that this compound demonstrated significant inhibition against several bacterial strains. The study utilized a checkerboard MIC assay to assess the compound's effectiveness in combination with other agents, revealing additive effects in certain conditions .

Cytotoxicity and Genotoxicity Investigations

Another investigation assessed the cytotoxic and genotoxic potential of food-borne nitriles, including compounds structurally similar to this compound. While direct evidence for genotoxicity was not established for this specific compound, related nitriles exhibited concentration-dependent DNA strand breaks. This raises concerns about potential long-term effects associated with exposure to similar compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenylacetonitrile | Contains a phenyl ring and acetonitrile | Lacks the methylsulfonyl group; used as an intermediate |

| 4-(Methylthio)phenylacetonitrile | Contains a methylthio group | Exhibits different reactivity patterns compared to methylsulfonyl derivatives |

| 4-Methylsulfonylphenylacetic acid | Contains a carboxylic acid instead of acetonitrile | More polar; used for different biological applications |

| 4-Methylsulfanylphenol | Contains a phenolic hydroxyl group | Shows antioxidant properties; used in cosmetics and pharmaceuticals |

The uniqueness of this compound lies in the combination of the methylsulfonyl and acetonitrile groups, enhancing its reactivity and biological activity compared to other compounds listed above.

特性

IUPAC Name |

2-(3-methylsulfonylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVGUJXVEIJIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。